Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is a versatile chemical compound with the molecular formula C9H11N3O3S and a molecular weight of 245.27 g/mol . It is a white or slightly yellow crystalline powder that is soluble in most organic solvents and slightly soluble in water . This compound is widely used in the production of pharmaceuticals, agrochemicals, and dyes due to its unique properties .
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of various drugs, such as antiviral agents, antibacterial agents, and anti-inflammatory agents . Therefore, its targets likely include the biological structures or processes that these drugs aim to influence.
Result of Action
The molecular and cellular effects of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate’s action would depend on the specific drug it is used to synthesize. As an intermediate, it contributes to the efficacy and stability of the final product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is a white or slightly yellow crystalline powder that is soluble in most organic solvents and slightly soluble in water . Its stability and shelf life make it suitable for use in various manufacturing processes .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate plays a significant role in biochemical reactions. It is used as an intermediate in the synthesis of various drugs, such as antiviral agents, antibacterial agents, and anti-inflammatory agents . The compound interacts with various enzymes, proteins, and other biomolecules to improve the efficacy and stability of the final product .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This compound exhibits excellent stability and shelf life . It can be stored for extended periods without losing its properties, making it a cost-effective option for manufacturers
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2-aminothiazole-4-carboxamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale . The reaction conditions are optimized to ensure high yield and purity of the product . Advanced manufacturing processes and equipment are used to maintain the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor in the synthesis of antiviral, antibacterial, and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, and dyes.
Comparison with Similar Compounds
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(2-formamidothiazol-4-yl)acetate: Similar structure but lacks the oxo group.
2-Aminothiazole-4-carboxamide: A precursor in the synthesis of this compound.
Ethyl oxalyl chloride: Another precursor used in the synthesis.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties, making it highly suitable for various applications in pharmaceuticals, agrochemicals, and dyes .
Properties
IUPAC Name |
ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTACMHVXGGGRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC(=N1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057794 | |
Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-03-7 | |
Record name | Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64987-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-formamido-alpha-oxothiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-formamido-α-oxothiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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